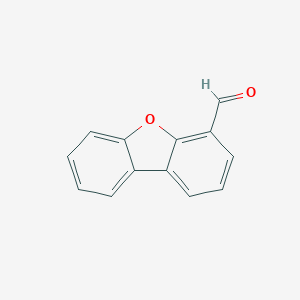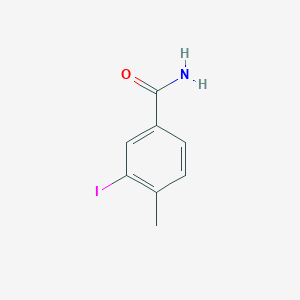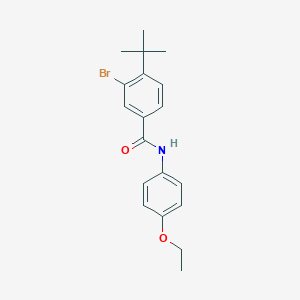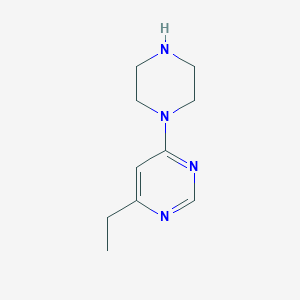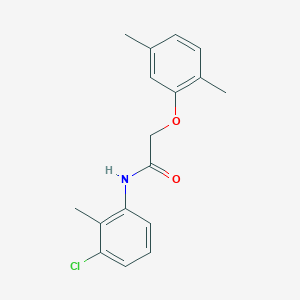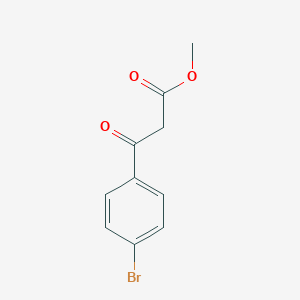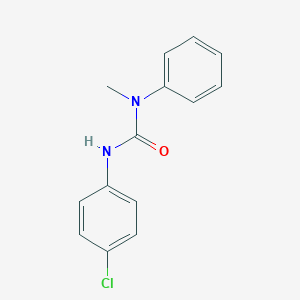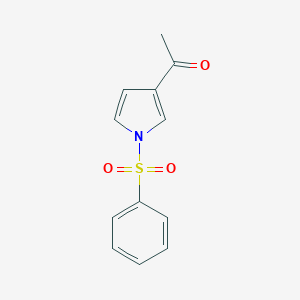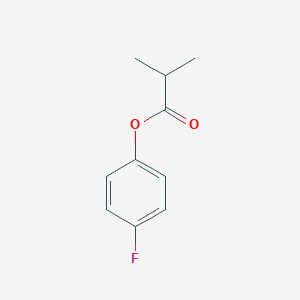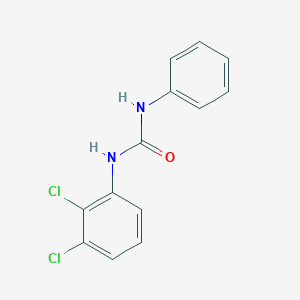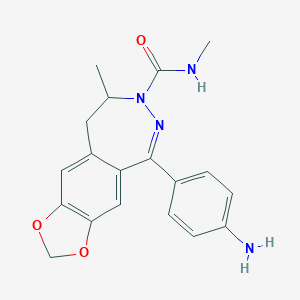
N,N'-bis(2-chlorophenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-chlorophenyl)hexanediamide, commonly known as BCHA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BCHA is a white crystalline powder that is soluble in organic solvents and is primarily used as a herbicide and pesticide. In
Applications De Recherche Scientifique
BCHA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of BCHA is as a herbicide and pesticide due to its potent inhibitory effect on plant growth. BCHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BCHA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
BCHA exerts its inhibitory effect on plant growth by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. BCHA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In cancer cells, BCHA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, BCHA can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BCHA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plant cells, BCHA inhibits the biosynthesis of fatty acids, leading to stunted growth and development. In cancer cells, BCHA induces apoptosis by inhibiting histone deacetylase, leading to reduced cell proliferation and tumor growth. BCHA has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BCHA has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, BCHA also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and disposal procedures must be followed when working with BCHA, and alternative compounds may be preferred for certain applications.
Orientations Futures
There are several potential future directions for research on BCHA, including its use as a herbicide and pesticide, its potential use in cancer treatment, and its neuroprotective effects. Further studies are needed to elucidate the mechanisms of action of BCHA and to identify potential side effects and toxicity concerns. Additionally, modifications to the synthesis method of BCHA may be explored to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of BCHA involves the reaction of 2-chlorobenzonitrile with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCHA. The synthesis of BCHA has been well-established, and various modifications have been made to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
316139-00-1 |
|---|---|
Nom du produit |
N,N'-bis(2-chlorophenyl)hexanediamide |
Formule moléculaire |
C18H18Cl2N2O2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N,N'-bis(2-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
Clé InChI |
JGOGNZXSEKDSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




